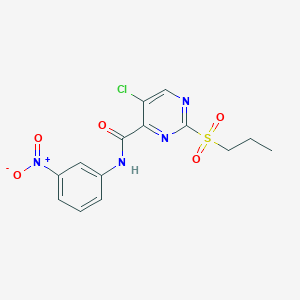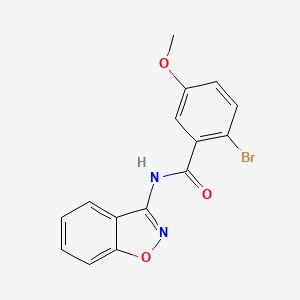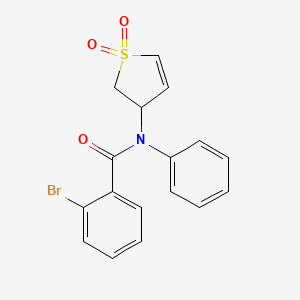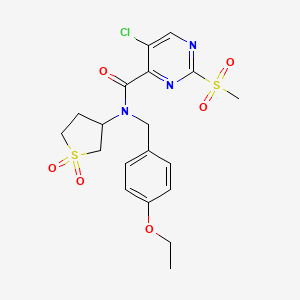
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate is a complex organic compound with a molecular formula of C23H18O6S. This compound features a benzoxathiol core, which is a heterocyclic structure containing both sulfur and oxygen atoms. The presence of methoxy and phenoxy groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate typically involves multiple steps, including the formation of the benzoxathiol core and subsequent functionalization. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable benzoxathiol precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoxathiol core can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the methoxy and phenoxy groups can enhance its binding affinity and specificity. The benzoxathiol core may participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Hydroxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate
- 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-chlorophenoxy)acetate
Uniqueness
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(2-methylphenoxy)acetate is unique due to the combination of methoxy and phenoxy groups, which provide distinct chemical properties and reactivity. The benzoxathiol core adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C23H18O6S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C23H18O6S/c1-14-6-3-4-9-19(14)27-13-21(24)28-17-11-18(15-7-5-8-16(10-15)26-2)22-20(12-17)30-23(25)29-22/h3-12H,13H2,1-2H3 |
InChI Key |
LXJPXHOLOJEWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410742.png)
![5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410744.png)
![4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B11410747.png)
![1'-ethyl-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11410751.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410754.png)
![7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11410757.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11410759.png)

![8-Chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11410762.png)

![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11410774.png)
![7-(4-ethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410779.png)


